molecular formula C12H20O4 B8657260 2-Allyl-2-ethylmalonic acid diethyl ester CAS No. 59726-37-3

2-Allyl-2-ethylmalonic acid diethyl ester

Cat. No. B8657260
Key on ui cas rn: 59726-37-3
M. Wt: 228.28 g/mol
InChI Key: PBRQGKCIULJERJ-UHFFFAOYSA-N
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Patent
US08183275B2

Procedure details

To a stirred solution of diethyl ethylmalonate (43.0 mL, 0.228 mol) in THF (500 mL) at 0° C. was added sodium hydride (60%; 9.2 g, 0.228 mol) in portions. The mixture was warmed to rt and stirred at rt for 75 min, and was added allyl bromide (23.9 mL, 0.275 mol). The reaction was stirred at rt for 4 h, and then cooled to 0° C. and quenched with water (400 mL) and 6 N hydrochloric acid (80 mL). The product was extracted with diethyl ether (4×200 mL), and the extracts were washed with brine (2×200 mL), dried over sulfate and concentrated. The residue was distilled to give 2-allyl-2-ethylmalonic acid diethyl ester (b.p. 89-91° C./ca. 2 mm Hg).
Quantity
43 mL
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
23.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH3:2].[H-].[Na+].[CH2:16](Br)[CH:17]=[CH2:18]>C1COCC1>[CH2:7]([O:6][C:4](=[O:5])[C:3]([CH2:18][CH:17]=[CH2:16])([CH2:1][CH3:2])[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
43 mL
Type
reactant
Smiles
C(C)C(C(=O)OCC)C(=O)OCC
Name
Quantity
9.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
23.9 mL
Type
reactant
Smiles
C(C=C)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 75 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at rt for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with water (400 mL) and 6 N hydrochloric acid (80 mL)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with diethyl ether (4×200 mL)
WASH
Type
WASH
Details
the extracts were washed with brine (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)(CC)CC=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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